6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile

medicinal chemistry kinase inhibitors synthetic methodology

Synthetic bottleneck: Installing electrophilic warheads on quinoline-3-carbonitrile scaffolds typically requires hazardous azide reduction or multi-step C-H functionalization. This pre-activated 6-bromomethyl congener eliminates those steps. • **Reactive handle**: Benzylic bromide enables one-step Sₙ2 displacement with amines, thiols, or PPh₃ (Wittig precursors). • **Research-optimized**: Directly reproduces HKI-272 (neratinib) synthetic strategy for covalent kinase inhibitor libraries. • **Supply assurance**: Packaged for parallel synthesis (24-96 well); immediate global dispatch.

Molecular Formula C12H8BrClN2O
Molecular Weight 311.56 g/mol
Cat. No. B13100051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile
Molecular FormulaC12H8BrClN2O
Molecular Weight311.56 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1CBr)Cl)C#N
InChIInChI=1S/C12H8BrClN2O/c1-17-11-3-10-9(2-7(11)4-13)12(14)8(5-15)6-16-10/h2-3,6H,4H2,1H3
InChIKeyKGRSZKOOFKGLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile: Strategic Building Block for Medicinal Chemistry


6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile (CAS 1259017-81-6, MF: C₁₂H₈BrClN₂O, MW: 311.56 g/mol) is a polysubstituted quinoline derivative belonging to the 4-chloro-3-cyano-7-methoxyquinoline chemotype . This scaffold class is extensively exploited in kinase inhibitor drug discovery, most notably as the core template for irreversible EGFR and HER-2 tyrosine kinase inhibitors such as HKI-272 (neratinib) and EKB-569 [1]. Unlike its des-bromomethyl or simple 6-substituted analogs, this compound features a uniquely reactive bromomethyl group at the C6 position, yielding a synthetic handle amenable to nucleophilic displacement, cross-coupling, and phosphonium salt chemistry for installation of Michael acceptor warheads essential for covalent target engagement [1].

Workflow One-step C6 diversification via SN2 displacement for covalent warhead installation
Selection Bromomethyl handle enables Pd-free amination, thioether, and phosphine salt formation
Context Quinoline-3-carbonitrile building block for kinase inhibitor lead optimization

Why Common In-Class Analogs Cannot Substitute This Compound


Within the 4-chloro-7-methoxyquinoline-3-carbonitrile family, the nature of the C6 substituent dictates not only the downstream chemistry accessible but also the efficiency and convergence of the synthetic route. Simple substitution of the 6-bromomethyl group with a 6-H, 6-methyl, 6-methoxy, or 6-nitro analog eliminates the electrophilic alkyl bromide functionality required for direct Sₙ2 installation of amine, thiol, or phosphine linkers—transformations essential for generating the covalent warhead precursors found in irreversible kinase inhibitor programs [1]. A 6-bromo (aryl halide) analog offers different, less flexible reactivity (cross-coupling vs. displacement). Consequently, procuring the generic 4-chloro-7-methoxyquinoline-3-carbonitrile or its 6-methyl derivative and attempting derivatization at the C6 position introduces additional synthetic steps, reduces overall yield, and increases purification burden, undermining the route efficiency achieved when starting directly from the bromomethyl congener .

6-H, 6-methyl, or 6-methoxy analogs lack the electrophilic bromomethyl handle; direct C6 functionalization may require additional synthetic steps.

6-Bromo (aryl halide) analog requires Pd-catalyzed cross-coupling (Buchwald-Hartwig), not direct SN2 displacement, altering reaction scope and cost.

Derivatization from non-bromomethyl precursors adds 2–3 steps (e.g., radical bromination, nitro reduction), reducing overall yield and increasing purification burden.

Quantitative Procurement Evidence: Head-to-Head Differentiation


Synthetic Handle Versatility: Bromomethyl Electrophilicity vs. Common Analogs

The C6 bromomethyl group provides a reactive electrophilic center capable of undergoing Sɴ2 displacement with N-, O-, S-, and P-based nucleophiles under mild conditions, a reactivity profile absent in the 6-H (CAS 73387-74-3), 6-methyl (CAS 1259017-80-5), 6-methoxy (CAS 214470-55-0), and 6-nitro (CAS 214470-33-4) analogs. While the 6-methyl analog requires free-radical bromination to introduce a reactive handle—adding one synthetic step with typical yields of 40–60% —and the 6-nitro analog requires reduction and subsequent functionalization (two steps), the 6-bromomethyl compound enables direct, one-step diversification [1].

C6 Derivatization Steps
Class-level inference
1 step (SN2) vs 2 steps (6-methyl) vs 3 steps (6-nitro)
Streamlines warhead installation, may reduce synthesis cost
Based on reported routes from Wissner et al. (2003) and Tsou et al. (2005)
medicinal chemistry kinase inhibitors synthetic methodology

Molecular Weight and Isotopic Signature for LC-MS Identification

The molecular weight of 6-(bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile (MW = 311.56 g/mol) is substantially higher than its closest analogs without the bromomethyl group. This mass difference provides a clear LC-MS signal window (Δ 92.9 g/mol vs. the 4-chloro-7-methoxyquinoline-3-carbonitrile parent, MW = 218.64 g/mol; Δ 78.9 g/mol vs. the 6-methyl analog, MW = 232.67 g/mol) . The characteristic Br isotope pattern (¹:¹ ratio of ⁷⁹Br:⁸¹Br) further provides unambiguous mass spectrometric confirmation of compound identity and purity, which is absent in non-brominated analogs.

LC-MS Identity Window
Calculated profile
MW 311.56; Δ +92.9 vs 6-H analog; 1:1 79Br/81Br doublet
Distinct mass and isotope pattern aids QC identity confirmation
Isotopic signature from molecular formula; verify with in-house standard
analytical chemistry quality control LC-MS characterization

Reactivity Profile: Bromomethyl Sᴼ2 vs. Aryl Bromide Cross-Coupling

The bromomethyl group at C6 is an sp³-hybridized benzylic electrophile, enabling Sɴ2 displacement with amine nucleophiles under mild conditions (DMF, RT–60°C, 2–4 h). This contrasts with the 6-bromo-4-chloroquinoline-3-carbonitrile analog (CAS 364793-54-4), where the C6 bromine is an sp² aryl halide requiring Pd-catalyzed cross-coupling conditions (Buchwald-Hartwig amination: Pd catalyst, ligand, base, 80–110°C, 12–24 h) for C–N bond formation . While the direct biological activity of the bromomethyl compound is not the primary selection criterion for this building block, the functional utility of installing a reactive warhead via simple displacement rather than palladium-catalyzed coupling is documented in the synthesis of irreversible EGFR/HER-2 inhibitors where 6-amino intermediates are acylated with Michael acceptors [1].

C6–N Bond Formation Conditions
Class-level inference
Target: amine, K₂CO₃, DMF, RT–60°C, 2–4 h; vs aryl bromide: Pd catalyst, 100°C, 16–24 h
Pd-free mild conditions reduce purification burden
Typical benzylic bromide vs aryl bromide amination comparison
synthetic chemistry cross-coupling nucleophilic substitution

Predicted Boiling Point and Density for Purification Handling

Predicted physicochemical properties differentiate this compound from its analogs. The predicted boiling point of 6-(bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile is 478.2±45.0 °C and predicted density is 1.68±0.1 g/cm³, higher than the 6-methyl analog (boiling point 391.9±37.0 °C; density 1.31±0.1 g/cm³) , consistent with the increased molecular weight and polarizability conferred by the bromine atom. These differences influence chromatographic retention and distillation feasibility during purification, impacting process development decisions.

Predicted Physicochemical Profile
Predicted values
BP 478.2±45.0 °C; density 1.68±0.1 g/cm³; vs 6-methyl: BP 391.9 °C, dens. 1.31
High BP may preclude vacuum distillation; favor pre-purified material
ACD/Labs predictions; experimental verification recommended
process chemistry purification physicochemical properties

Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Irreversible EGFR and HER-2 Kinase Inhibitor Libraries

The bromomethyl handle enables one-step installation of diverse primary and secondary amine linkers that can be subsequently acylated with Michael acceptors (crotonamide, butynamide, methacrylamide) to generate covalent EGFR/HER-2 inhibitor candidates, directly mimicking the synthetic strategy that produced the clinical candidate HKI-272 . The single-step C6 diversification (Sɴ2 displacement) avoids the multi-step sequences required when using 6-methyl or 6-nitro analogs, making this compound the preferred starting material for parallel synthesis of 24- to 96-membered quinoline-3-carbonitrile libraries .

Synthesis of 6-Aminomethyl-Functionalized Quinoline-3-carbonitrile Pharmacophores

The benzylic bromide reactivity allows displacement with ammonia or ammonium equivalents to directly generate the 6-aminomethyl derivative—a key intermediate that, following 4-chloro displacement with substituted anilines, provides the core scaffold for Tpl2 kinase inhibitors and EPO production-promoting agents described in patent literature . Using the bromomethyl compound eliminates the hazardous azide reduction or nitro-group hydrogenation steps often required when alternative precursors are employed.

Preparation of Phosphonium Salt Intermediates for Wittig Olefination

The bromomethyl group reacts quantitatively with triphenylphosphine (PPh₃, toluene, reflux, 6 h) to yield the corresponding phosphonium salt, enabling Wittig olefination to install α,β-unsaturated ester or amide Michael acceptors directly at C6. This transformation is not accessible from 6-H, 6-methyl, or 6-methoxy analogs without prior C–H functionalization. The resulting olefin products can be further elaborated into covalent kinase inhibitor candidates with defined stereochemistry, a strategy documented in the optimization of 6,7-disubstituted quinoline-3-carbonitrile EGFR/HER-2 inhibitors .

Application
Selection Property
Validation Focus
Covalent EGFR/HER-2 pathway inhibitor synthesis
One-step bromomethyl displacement for direct warhead installation
Confirm amination efficiency and library throughput
6-Aminomethyl quinoline pharmacophore synthesis
Direct aminomethylation without azide/nitro reduction steps
Verify conversion to 6-aminomethyl intermediate under mild conditions
Phosphonium salt and Wittig olefination intermediates
Quantitative phosphine salt formation enables C6 olefin installation
Confirm phosphonium salt yield and olefination stereochemistry
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